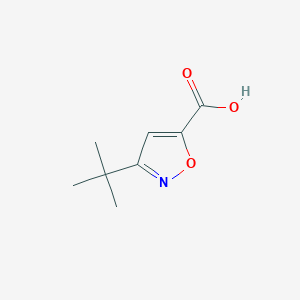

3-(tert-Butyl)isoxazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-8(2,3)6-4-5(7(10)11)12-9-6/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQOTICTFRAFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133674-40-5 | |

| Record name | 3-tert-butyl-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis mechanism of 3-(tert-Butyl)isoxazole-5-carboxylic acid

An In-depth Technical Guide to the Synthesis Mechanism of 3-(tert-Butyl)isoxazole-5-carboxylic acid

Authored by: A Senior Application Scientist

Publication Date: January 14, 2026

This technical guide provides a comprehensive exploration of the predominant synthesis mechanism for 3-(tert-Butyl)isoxazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure, and this particular derivative serves as a critical building block for more complex pharmaceutical agents. The core of this guide focuses on the highly efficient and regioselective [3+2] cycloaddition reaction, detailing the mechanistic underpinnings, experimental protocols, and critical process parameters. We will dissect the causality behind experimental choices, ensuring a narrative grounded in robust scientific principles for researchers, chemists, and professionals in drug development.

Introduction and Strategic Importance

The isoxazole ring is a five-membered heterocycle that is a cornerstone in the design of numerous biologically active compounds.[1][2] Its unique electronic properties and structural rigidity make it an ideal scaffold for interacting with biological targets. 3-(tert-Butyl)isoxazole-5-carboxylic acid, with its sterically demanding tert-butyl group and a versatile carboxylic acid handle, offers a unique combination of lipophilicity and functionality. The tert-butyl group can enhance metabolic stability, while the carboxylic acid provides a key point for amide bond formation or other functional group interconversions, making it a valuable intermediate in the synthesis of novel therapeutics.

The most reliable and widely adopted strategy for constructing the 3,5-disubstituted isoxazole core of this target molecule is the 1,3-dipolar cycloaddition, also known as the Huisgen [3+2] cycloaddition.[3] This reaction involves the concerted addition of a 1,3-dipole (a nitrile oxide) to a dipolarophile (an alkyne), providing a direct and atom-economical route to the isoxazole ring system.[1]

The Core Synthesis Mechanism: A [3+2] Cycloaddition Approach

The synthesis of 3-(tert-Butyl)isoxazole-5-carboxylic acid is fundamentally a two-stage process:

-

[3+2] Cycloaddition: Formation of the isoxazole ring ester via the reaction of in situ generated pivalonitrile oxide with an alkyne ester.

-

Saponification: Hydrolysis of the resulting ester to the target carboxylic acid.

Generation of the 1,3-Dipole: Pivalonitrile Oxide

Nitrile oxides are highly reactive and unstable intermediates that readily dimerize.[1] Therefore, they are almost exclusively generated in situ for immediate consumption in the cycloaddition reaction. For the synthesis of our target molecule, the required 1,3-dipole is pivalonitrile oxide (tert-butylnitrile oxide).

A field-proven and scalable method for its generation is the oxidation of the corresponding aldoxime, pivaldoxime. This is typically achieved by dehydrohalogenation of a hydroximoyl halide or, more conveniently, through direct oxidation using a mild oxidizing agent like sodium hypochlorite (NaOCl, aqueous bleach) in a biphasic system.[4][5]

The process begins with the formation of pivaldoxime from pivalaldehyde and hydroxylamine. The subsequent oxidation mechanism proceeds via chlorination of the oxime followed by base-induced elimination of HCl to yield the nitrile oxide.

The Dipolarophile: Ethyl Propiolate

The choice of the alkyne component, the dipolarophile, is critical for installing the carboxylic acid functionality at the 5-position. Ethyl propiolate is an ideal substrate. It is commercially available and the terminal alkyne is sufficiently reactive to undergo cycloaddition. The ethyl ester serves as a protecting group for the carboxylic acid, which can be easily removed in a subsequent step.

The Cycloaddition Event: Regioselectivity and Rationale

Once generated, the pivalonitrile oxide rapidly undergoes a [3+2] cycloaddition reaction with ethyl propiolate. This reaction is a concerted, pericyclic process that exhibits high regioselectivity.[4][6] Due to steric hindrance from the bulky tert-butyl group on the nitrile oxide and the electronic influence of the ester group on the alkyne, the reaction proceeds to regioselectively form the 3,5-disubstituted isoxazole.[4] The tert-butyl group is positioned at C3, and the ethoxycarbonyl group at C5, yielding ethyl 3-(tert-butyl)isoxazole-5-carboxylate .

Final Step: Saponification

The concluding step is the hydrolysis of the ethyl ester intermediate. This is a standard saponification reaction, typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction yields the sodium salt of the carboxylic acid. Subsequent acidification with a mineral acid (e.g., HCl) protonates the carboxylate, precipitating the final product, 3-(tert-Butyl)isoxazole-5-carboxylic acid, which can then be isolated and purified.

Detailed Experimental Protocol

The following protocol is a representative, self-validating system for the synthesis. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Pivalaldehyde

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate

-

Sodium hypochlorite solution (commercial bleach, ~8.25%)

-

Ethyl propiolate

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Part A: Preparation of Pivaldoxime (Precursor)

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) in water.

-

Cool the solution in an ice bath and add sodium bicarbonate (1.2 eq) portion-wise until effervescence ceases.

-

Add pivalaldehyde (1.0 eq) dropwise to the cold solution with vigorous stirring.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield pivaldoxime, which can be used without further purification.

Part B: Synthesis of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate

-

Dissolve pivaldoxime (1.0 eq) and ethyl propiolate (1.2 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add aqueous sodium hypochlorite solution (1.5 eq) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and stir the biphasic mixture vigorously at room temperature for 12-16 hours. Monitor reaction progress by TLC.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with water and then brine. Dry over anhydrous MgSO₄.

-

Concentrate the solvent in vacuo. Purify the crude residue by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure ester intermediate.

Part C: Hydrolysis to 3-(tert-Butyl)isoxazole-5-carboxylic acid

-

Dissolve the purified ester from Part B in ethanol.

-

Add an aqueous solution of NaOH (2.0 eq, e.g., 2M solution).

-

Heat the mixture to reflux (approx. 60-70 °C) for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Slowly acidify the solution to pH ~2 by adding cold 2M HCl. A white precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(tert-Butyl)isoxazole-5-carboxylic acid. Recrystallization (e.g., from an ethanol/water mixture) can be performed for further purification if necessary.

Data Summary and Validation

The successful synthesis of 3-(tert-Butyl)isoxazole-5-carboxylic acid relies on the careful execution of the steps outlined. The table below summarizes the key quantitative and qualitative parameters associated with this synthetic route.

| Parameter | Step 1: Nitrile Oxide Generation | Step 2: Cycloaddition | Step 3: Saponification |

| Key Reactants | Pivaldoxime, NaOCl | Pivalonitrile Oxide, Ethyl Propiolate | Ethyl 3-(tert-butyl)isoxazole-5-carboxylate, NaOH |

| Solvent System | Dichloromethane / Water | Dichloromethane / Water | Ethanol / Water |

| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | Reflux (~70 °C) |

| Typical Duration | 30-45 min (addition) | 12-16 hours | 2-4 hours |

| Product | Pivalonitrile Oxide (in situ) | Ethyl 3-(tert-butyl)isoxazole-5-carboxylate | 3-(tert-Butyl)isoxazole-5-carboxylic acid |

| Typical Yield | N/A (consumed in situ) | 60-80% (after purification) | >90% |

| Purity Control | N/A | Column Chromatography | Recrystallization |

Conclusion: A Field-Proven and Robust Synthesis

The 1,3-dipolar cycloaddition of in situ generated pivalonitrile oxide with ethyl propiolate, followed by saponification, stands as the most authoritative and efficient method for preparing 3-(tert-Butyl)isoxazole-5-carboxylic acid. This approach is characterized by its high regioselectivity, operational simplicity, and the use of readily available starting materials. The causality is clear: the steric and electronic properties of the chosen precursors dictate a predictable and high-yielding reaction pathway to the desired 3,5-disubstituted isoxazole isomer. This guide provides the foundational knowledge and a validated protocol for researchers to reliably synthesize this valuable chemical intermediate for applications in drug discovery and beyond.

References

- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (URL: )

-

Isoxazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) - Sciforum. (URL: [Link])

-

Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC - NIH. (URL: [Link])

- Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. (URL: )

-

Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - NIH. (URL: [Link])

-

1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides. (URL: [Link])

-

Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... - ResearchGate. (URL: [Link])

-

Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC - NIH. (URL: [Link])

-

The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (URL: [Link])

- CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google P

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - Beilstein Journals. (URL: [Link])

-

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester - MDPI. (URL: [Link])

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati - Research Article. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. biolmolchem.com [biolmolchem.com]

- 6. Thieme E-Journals - Synlett / [thieme-connect.com]

An In-Depth Technical Guide to 3-(tert-Butyl)isoxazole-5-carboxylic acid: Chemical Properties and Structure Elucidation

Introduction: The Significance of the Isoxazole Scaffold

Within the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the isoxazole ring system—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—stands out for its remarkable versatility and prevalence in pharmacologically active molecules.[1][2][3][4] The unique electronic properties and structural rigidity of the isoxazole moiety allow it to serve as a privileged scaffold, capable of engaging in specific, high-affinity interactions with biological targets.[5] Its inclusion in molecular design can enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity.[1][5]

This guide provides a comprehensive technical overview of a specific, valuable derivative: 3-(tert-Butyl)isoxazole-5-carboxylic acid . We will delve into its fundamental physicochemical properties and present a detailed, logic-driven exploration of the modern analytical techniques required for its unambiguous structure elucidation. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this important chemical entity.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its key physical and chemical characteristics. These properties govern its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃ | [6] |

| Molecular Weight | 169.18 g/mol | [6] |

| CAS Number | 133674-40-5 | [7] |

| Appearance | White to off-white solid (predicted) | [8] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) | [8] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [6] |

The presence of the carboxylic acid group imparts polarity and the capacity for hydrogen bonding, influencing its solubility profile. The bulky, lipophilic tert-butyl group, conversely, can enhance membrane permeability, a desirable trait in drug candidates.[8]

Synthetic Strategy: A Logic-Driven Approach

The construction of the 3,5-disubstituted isoxazole ring is most commonly and efficiently achieved via a 1,3-dipolar cycloaddition reaction.[3][9][10] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).

The logical pathway for synthesizing 3-(tert-Butyl)isoxazole-5-carboxylic acid involves these key steps:

-

Formation of the Nitrile Oxide: The tert-butyl substituted nitrile oxide is generated in situ from a stable precursor, typically pivalaldoxime. This is often achieved by oxidation with an agent like N-chlorosuccinimide (NCS) in the presence of a base.

-

Cycloaddition: The generated nitrile oxide immediately reacts with an alkyne bearing a carboxylate or a precursor functional group, such as ethyl propiolate.

-

Hydrolysis (if necessary): If an ester is used as the dipolarophile, a final saponification step is required to hydrolyze the ester to the desired carboxylic acid.

This one-pot, multi-step process is highly efficient and allows for the regioselective formation of the desired 3,5-disubstituted product.[11]

Structure Elucidation: A Multi-Technique Corroboration

The definitive confirmation of a molecule's structure is not achieved by a single experiment but by the convergence of evidence from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: This technique provides information on the number, environment, and connectivity of protons.

Protons Expected Chemical Shift (δ) Multiplicity Integration Rationale Carboxylic Acid (-COOH) > 10 ppm (typically ~12 ppm) Broad Singlet 1H The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. This signal will disappear upon D₂O exchange.[12][13] Isoxazole Ring (-CH=) ~6.5 - 7.0 ppm Singlet 1H Protons on aromatic heterocyclic rings are deshielded and appear in this downfield region. tert-Butyl (-C(CH₃)₃) ~1.3 ppm Singlet 9H The nine protons are chemically equivalent due to free rotation around the C-C bonds, resulting in a single, sharp, and intense signal. -

¹³C NMR Spectroscopy: This provides a count of the unique carbon environments in the molecule.

Carbons Expected Chemical Shift (δ) Rationale Carboxylic Acid (C =O) ~165 - 185 ppm Carbonyl carbons are strongly deshielded and appear significantly downfield.[12][13] Isoxazole Ring (C 3, C 4, C 5) ~110 - 170 ppm The three aromatic carbons of the isoxazole ring will have distinct signals, with C3 and C5 (attached to heteroatoms) being the most deshielded. tert-Butyl Quaternary (C (CH₃)₃) ~30 - 40 ppm The quaternary carbon is shielded relative to the aromatic carbons. tert-Butyl Methyls (-C(C H₃)₃) ~25 - 30 ppm The three equivalent methyl carbons will produce a single signal in a typical aliphatic region. -

Causality in Experimental Choice: While ¹H and ¹³C NMR provide the primary framework, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for validation. An HMBC experiment would authoritatively link the protons of the tert-butyl group to the C3 carbon of the isoxazole ring through a 2-bond correlation, confirming the substitution pattern without ambiguity.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally effective for identifying the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very Broad | The extreme broadness is a hallmark of the hydrogen-bonded dimer common in carboxylic acids.[12][13][14][15] |

| Carboxylic Acid | C=O stretch | 1710 - 1760 | Strong, Sharp | This intense absorption is characteristic of a carbonyl group. Its position can be influenced by conjugation and hydrogen bonding.[14][16] |

| Isoxazole Ring | C=N, C=C stretch | 1400 - 1650 | Medium to Strong | These absorptions correspond to the stretching vibrations within the aromatic ring system. |

| tert-Butyl | C-H stretch | < 3000 | Sharp | Aliphatic C-H stretches typically appear just below the 3000 cm⁻¹ threshold. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's composition through analysis of its fragmentation patterns.

-

Molecular Ion (M⁺): The primary goal is to identify the molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight, 169.18. In Electron Ionization (EI), this peak may be weak for carboxylic acids.[17]

-

Key Fragmentation Pathways: The logic of fragmentation is based on the formation of the most stable ions and neutral radicals.

-

Loss of tert-butyl radical: A major fragmentation pathway is the cleavage of the C3-C(tert-butyl) bond, leading to the loss of a tert-butyl radical (57 Da). This would produce a prominent peak at m/z 112 . The stability of the tertiary radical makes this a highly favorable process.[18][19]

-

Loss of -COOH radical: Alpha-cleavage can result in the loss of the carboxylic acid group as a radical (45 Da), yielding a peak at m/z 124 .[17][20]

-

Decarboxylation: Loss of a neutral CO₂ molecule (44 Da) is another common fragmentation for carboxylic acids.[17]

-

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₈H₁₁NO₃), which serves as a definitive check against other potential structures with the same nominal mass.

X-ray Crystallography

For compounds that can be grown into high-quality single crystals, X-ray crystallography is the gold standard for structure determination.[21] It provides an unequivocal, three-dimensional map of electron density, from which the precise positions of all atoms, bond lengths, and bond angles can be determined.

The result of this process is not an interpretation but a direct visualization of the molecular structure, providing the ultimate validation for the hypotheses derived from spectroscopic methods.

Conclusion and Forward Outlook

The structural elucidation of 3-(tert-Butyl)isoxazole-5-carboxylic acid is a clear example of the modern, multi-faceted approach to chemical analysis. No single technique is sufficient; instead, a confluence of evidence from NMR, IR, and mass spectrometry builds a robust and verifiable structural hypothesis. When possible, X-ray crystallography provides the final, unambiguous confirmation.

As a versatile building block, this compound holds significant potential for the synthesis of more complex molecules.[23] The isoxazole core is a well-established pharmacophore in numerous approved drugs, and the functional handles of the tert-butyl and carboxylic acid groups allow for systematic modification in structure-activity relationship (SAR) studies.[1][3][4] The continued exploration of derivatives based on this scaffold is a promising avenue for the discovery of novel therapeutic agents.[2][5]

References

-

Title: Advances in isoxazole chemistry and their role in drug discovery.[1][2][3][5] Source: RSC Advances / National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.[20] Source: Journal of Visualized Experiments (JoVE) URL: [Link]

-

Title: Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area.[10] Source: ACS Combinatorial Science URL: [Link]

-

Title: Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents.[11] Source: ACS Sustainable Chemistry & Engineering URL: [Link]

-

Title: Spectroscopy of Carboxylic Acid Derivatives.[24] Source: Chemistry LibreTexts URL: [Link]

-

Title: Small Molecule X-Ray Crystallography, Theory and Workflow.[22] Source: ResearchGate URL: [Link]

-

Title: Spectroscopy of Carboxylic Acids and Nitriles.[12][13] Source: Chemistry LibreTexts / OpenStax URL: [Link]

-

Title: IR Spectroscopy Tutorial: Carboxylic Acids.[14] Source: University of Calgary URL: [Link]

-

Title: X-ray crystallography.[21] Source: Wikipedia URL: [Link]

-

Title: Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.[4] Source: ResearchGate URL: [Link]

-

Title: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN).[17] Source: YouTube URL: [Link]

-

Title: Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Source: ResearchGate URL: [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. achmem.com [achmem.com]

- 7. 133674-40-5|3-(tert-Butyl)isoxazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole | CymitQuimica [cymitquimica.com]

- 9. Isoxazole synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. echemi.com [echemi.com]

- 16. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. jove.com [jove.com]

- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. nbinno.com [nbinno.com]

- 24. chem.libretexts.org [chem.libretexts.org]

discovery and history of isoxazole derivatives in medicinal chemistry

An In-depth Technical Guide to the Discovery and History of Isoxazole Derivatives in Medicinal Chemistry

Introduction: The Emergence of a Privileged Scaffold

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a versatile scaffold for molecular elaboration have cemented its status as a "privileged structure." The journey of isoxazole from a laboratory curiosity to a core component of numerous blockbuster drugs is a testament to the power of synthetic innovation and rational drug design. This guide provides a technical deep-dive into the pivotal discoveries, synthetic evolutions, and structure-activity relationship (SAR) insights that have defined the legacy of isoxazole derivatives in medicine.

Part 1: Foundational Chemistry and Synthetic Evolution

The utility of any chemical scaffold in drug discovery is fundamentally linked to the accessibility and versatility of its synthesis. The isoxazole ring benefits from robust and well-understood synthetic routes that allow for precise control over substitution patterns, a critical factor for optimizing pharmacological activity.

The Genesis: Claisen Condensation

The first synthesis of an isoxazole ring was reported in the late 19th century. This foundational method, known as the Claisen isoxazole synthesis, involves the condensation of a β-dicarbonyl compound with hydroxylamine. The choice of reaction conditions, particularly pH, is critical as it can influence the regioselectivity of the cyclization, especially with unsymmetrical dicarbonyl substrates.[1][2]

Experimental Protocol: General Claisen Isoxazole Synthesis

-

Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent, typically ethanol.

-

Condensation: Add hydroxylamine hydrochloride (1.1-1.5 eq.) to the solution.

-

Cyclization: Add a base (e.g., potassium hydroxide or sodium acetate) to neutralize the hydrochloride and facilitate the cyclization reaction. The mixture is typically heated to reflux for several hours.[3]

-

Work-up: Upon completion (monitored by TLC), the reaction mixture is cooled and poured into ice water to precipitate the crude product.

-

Purification: The crude solid is collected by filtration and purified by recrystallization or column chromatography to yield the final isoxazole derivative.[3]

The Game-Changer: 1,3-Dipolar Cycloaddition

A paradigm shift in isoxazole synthesis came with the development of the 1,3-dipolar cycloaddition, a powerful reaction that forms the five-membered ring in a single, often highly regioselective, step.[4][5] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[6] The in-situ generation of the often-unstable nitrile oxide from an oxime precursor is a common and effective strategy to minimize side reactions like dimerization.[2][7]

Experimental Workflow: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

The following diagram illustrates a typical workflow for synthesizing a 3,5-disubstituted isoxazole via the 1,3-dipolar cycloaddition pathway.

Part 2: The Breakthrough Era - Isoxazoles in Antimicrobial Chemotherapy

The first major therapeutic impact of isoxazole derivatives was in the fight against bacterial infections. Medicinal chemists leveraged the isoxazole ring to overcome critical challenges in antibacterial drug development, including poor pharmacokinetics and enzymatic resistance.

The "Sulfa" Drugs: Engineering Physicochemical Properties

Following the discovery of sulfonamide antibiotics, a major challenge was the poor aqueous solubility of early compounds, leading to crystalluria (crystal formation in the kidneys). The incorporation of heterocyclic rings was a key strategy to improve these properties.

Sulfamethoxazole , developed in the late 1950s, is a prime example. The isoxazole ring was not a random choice. Its electron-withdrawing nature was strategically used to modulate the acidity (pKa) of the sulfonamide N-H proton. An optimal pKa is crucial for a balance between intrinsic antibacterial activity and solubility. A pKa value around the physiological pH of urine (approx. 6-7.4) ensures that a significant fraction of the drug exists in the more soluble ionized form, reducing the risk of crystalluria.[8][9] Sulfamethoxazole's pKa values are reported to be in the range of 5.6 to 5.7, achieving this desired balance.[10][11]

| Compound | Reported pKa | Significance |

| Sulfamethoxazole | 5.6 - 5.7[8][10][11] | Optimal for solubility in urine, reducing risk of crystalluria. |

| Sulfadiazine | 6.36[11] | Also an effective drug, with a slightly higher pKa. |

Mechanism of Action: Folate Synthesis Inhibition

Sulfamethoxazole functions as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[12][13] It acts as a structural analog of the natural substrate, para-aminobenzoic acid (PABA).[] By blocking this step, it prevents the synthesis of tetrahydrofolic acid, a cofactor essential for the production of nucleotides and amino acids, thereby halting bacterial growth and replication.[13][15][16]

Isoxazolyl Penicillins: A Steric Shield Against Resistance

The emergence of penicillinase (β-lactamase) producing Staphylococcus aureus in the mid-20th century created an urgent clinical need for resistant antibiotics. The strategy was to modify the acyl side chain of the penicillin core (6-aminopenicillanic acid) to protect the hydrolytically-labile β-lactam ring.

The development of oxacillin , cloxacillin , and dicloxacillin was a triumph of this approach.[17][18] The key innovation was the attachment of a bulky 3,5-disubstituted isoxazole ring to the penicillin scaffold.[19][20] This was a deliberate choice to create a "steric shield." The isoxazole moiety is large enough to physically obstruct the active site of the β-lactamase enzyme, preventing it from binding to and hydrolyzing the β-lactam ring, while still allowing the antibiotic to bind to its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis.[17][19][21]

| Isoxazolyl Penicillin | Key Feature | Typical MIC (S. aureus) |

| Oxacillin | Parent compound | 0.25 - 0.5 µg/mL |

| Cloxacillin | Single chloro-substituent | 0.25 - 0.5 µg/mL |

| Dicloxacillin | Di-chloro substituent | 0.12 - 0.25 µg/mL |

(Note: MIC values are representative and can vary between strains and testing methods).

Experimental Protocol: Synthesis of Oxacillin Sodium

The synthesis of isoxazolyl penicillins involves the acylation of 6-aminopenicillanic acid (6-APA) with an appropriate isoxazole carbonyl chloride.

-

Acyl Chloride Formation: 3-phenyl-5-methylisoxazole-4-carboxylic acid is reacted with a chlorinating agent (e.g., phosphorus pentachloride) in a suitable solvent like toluene to form 3-phenyl-5-methyl-4-isoxazole-carbonyl chloride.[22]

-

Condensation with 6-APA: A solution of 6-APA is prepared in an aqueous buffer at a controlled pH (e.g., 6.5-7.0).[23][24]

-

Acylation: The acyl chloride solution is added to the 6-APA solution under vigorous stirring, maintaining the temperature and pH. The reaction couples the isoxazole side chain to the 6-amino position of the penicillin core.[25]

-

Acidification & Extraction: The reaction mixture is acidified to precipitate the oxacillin free acid, which is then extracted into an organic solvent.[25]

-

Salt Formation: The organic extract is treated with a source of sodium ions (e.g., sodium acetate or sodium-2-ethylhexanoate) to precipitate the final product, oxacillin sodium, which is then filtered, washed, and dried.[22][25]

Part 3: Isoxazoles as Modulators of the Immune & Inflammatory Response

Beyond antimicrobials, the isoxazole scaffold has proven invaluable in developing agents that target key enzymes in inflammatory and autoimmune diseases.

Leflunomide: Inhibiting Lymphocyte Proliferation

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis.[26] It is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide, which contains a cleaved isoxazole ring that has been opened to an α-cyanoketone. This active form is a potent and reversible inhibitor of dihydroorotate dehydrogenase (DHODH).[27][28][29]

Mechanism of Action: Pyrimidine Synthesis Blockade

DHODH is a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA.[30] Activated lymphocytes, which drive the autoimmune process in rheumatoid arthritis, are highly dependent on this de novo pathway to support their rapid proliferation.[28] By inhibiting DHODH, teriflunomide depletes the pool of pyrimidines available to these cells, inducing cell cycle arrest and preventing their clonal expansion.[27][30] Most other cell types can rely on a "salvage" pathway for pyrimidine synthesis, which accounts for the relative selectivity of the drug towards lymphocytes.[27]

Valdecoxib and the "Coxibs": Selective COX-2 Inhibition

The discovery that cyclooxygenase (COX) exists as two isoforms—constitutively expressed COX-1 (involved in homeostatic functions like gastric protection) and inducible COX-2 (upregulated at sites of inflammation)—launched a quest for selective COX-2 inhibitors.[31][32] The goal was to develop non-steroidal anti-inflammatory drugs (NSAIDs) with the efficacy of traditional NSAIDs but without their gastrointestinal side effects.

Valdecoxib , a 3,4-diarylisoxazole, emerged as a highly potent and selective COX-2 inhibitor.[33] The key to its selectivity lies in the structural differences between the COX-1 and COX-2 active sites. The COX-2 active site possesses a larger, secondary side-pocket. The design of Valdecoxib was rational: the phenylsulfonamide group at the C-4 position of the isoxazole was specifically chosen to bind within this secondary pocket, an interaction not possible in the smaller COX-1 active site.[32][34] This differential binding accounts for its high selectivity.

| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Valdecoxib | 0.005[33] | 150[33] | ~30,000 |

| Celecoxib | 0.05[33] | ~15 | ~300 |

| Rofecoxib | 0.5[33] | >150 | >300 |

(Note: Valdecoxib was later withdrawn from the market due to concerns over cardiovascular side effects, a class effect seen with several selective COX-2 inhibitors).

Conclusion and Future Outlook

The history of isoxazole in medicinal chemistry is a compelling narrative of how a single heterocyclic ring can be adapted to solve a multitude of therapeutic challenges. From modulating the pKa of sulfa drugs to providing a steric shield for penicillins and enabling isoform-selective enzyme inhibition, the isoxazole scaffold has repeatedly proven its value. The structural versatility and synthetic tractability of isoxazole derivatives ensure their continued relevance.[35][36][37][38][39] Current research continues to explore isoxazoles for a wide range of applications, including anticancer, antiviral, and neurodegenerative therapies, promising that the next chapter in the isoxazole story will be just as impactful as the last.[40][41][42]

References

-

Fox, R. I., et al. (1999). Mechanism of action for leflunomide in rheumatoid arthritis. PubMed. [Link][27]

-

Breedveld, F. C., & Dayer, J. M. (2000). Leflunomide: mode of action in the treatment of rheumatoid arthritis. Annals of the Rheumatic Diseases, 59(11), 841–849. [Link][28]

-

PubChem. (n.d.). Sulfamethoxazole. National Center for Biotechnology Information. [Link][8]

-

Patsnap Synapse. (2024). What is the mechanism of Leflunomide? Patsnap Synapse. [Link][30]

-

Cherwinski, H. M., et al. (1995). Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide. PubMed. [Link][29]

-

Organic Chemistry. (2021). Claisen Isoxazole Synthesis Mechanism. YouTube. [Link][1]

-

ResearchGate. (n.d.). Summary of the pKa values of Sulfamethoxazole in solvent mixtures at 25 o C. ResearchGate. [Link][43]

-

CNKI. (n.d.). Determination of Dissociation Constant Values of Trimethoprim, Sulfadiazine and Sulfamethoxazole. CNKI. [Link][11]

-

Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link][4]

-

ResearchGate. (n.d.). Structure–activity relationship of isoxazole derivatives. ResearchGate. [Link][35]

-

MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link][36]

-

National Center for Biotechnology Information. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PubMed Central. [Link][37]

-

National Center for Biotechnology Information. (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. PubMed Central. [Link][41]

-

bioRxiv. (2023). Binding mode of isoxazolyl penicillins to a Class-A β-lactamase at ambient conditions. bioRxiv. [Link][17]

-

ResearchGate. (n.d.). Claisen isoxazole synthesis. ResearchGate. [Link][44]

-

National Center for Biotechnology Information. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. [Link][31]

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. [Link][5]

-

ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link][6]

-

National Center for Biotechnology Information. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. [Link][3]

-

Google Patents. (n.d.). Preparation method of oxacillin sodium and oxacillin sodium for injection. Google Patents. [25]

-

MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link][42]

-

National Center for Biotechnology Information. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PubMed Central. [Link][45]

-

National Center for Biotechnology Information. (2023). Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions. PubMed Central. [Link][18]

-

Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link][38]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link][7]

-

Euro-Global Journals. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Euro-Global Journals. [Link][39]

-

Cambridge University Press. (2012). Claisen Isoxazole Synthesis. Cambridge University Press. [Link][46]

-

ResearchGate. (2023). Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions. ResearchGate. [Link][20]

-

Patsnap Synapse. (2024). What is the mechanism of Sulfamethoxazole? Patsnap Synapse. [Link][13]

-

National Center for Biotechnology Information. (n.d.). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. PubMed Central. [Link][32]

-

ResearchGate. (n.d.). pK Values Reported of Sulfonamides in Water. ResearchGate. [Link][9]

-

Nature. (2023). Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions. Nature. [Link][21]

-

LinkedIn. (2024). Pharmacology of Sulfamethoxazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. LinkedIn. [Link][15]

-

GlobalRx. (n.d.). Sulfamethoxazole EP: Clinical Overview and Applications. GlobalRx. [Link][16]

-

Google Patents. (n.d.). CN102161668A - Preparation method of oxacillin sodium and oxacillin sodium for injection. Google Patents. [23]

-

Google Patents. (n.d.). CN102161668B - Preparation method of oxacillin sodium and oxacillin sodium for injection. Google Patents. [24]

-

Gierse, J. K., et al. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. PubMed. [Link][33]

-

Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

-

ResearchGate. (n.d.). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. ResearchGate. [Link][34]

Sources

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Isoxazole synthesis [organic-chemistry.org]

- 8. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sulfamethoxazole | 723-46-6 [chemicalbook.com]

- 11. Determination of Dissociation Constant Values of Trimethoprim, Sulfadiazine and Sulfamethoxazole [yydbzz.com]

- 12. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 13. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 15. youtube.com [youtube.com]

- 16. Articles [globalrx.com]

- 17. biorxiv.org [biorxiv.org]

- 18. Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isoxazolyl Penicillins: Antimicrobial Activity, Susceptibility, Administration and Dosage Clinical Uses etc._Chemicalbook [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. OXACILLIN SODIUM synthesis - chemicalbook [chemicalbook.com]

- 23. CN102161668A - Preparation method of oxacillin sodium and oxacillin sodium for injection - Google Patents [patents.google.com]

- 24. CN102161668B - Preparation method of oxacillin sodium and oxacillin sodium for injection - Google Patents [patents.google.com]

- 25. CN112300197A - Preparation method of oxacillin sodium and oxacillin sodium for injection - Google Patents [patents.google.com]

- 26. Leflunomide - Wikipedia [en.wikipedia.org]

- 27. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 31. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. mdpi.com [mdpi.com]

- 37. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 38. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]

- 39. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 40. pdf.benchchem.com [pdf.benchchem.com]

- 41. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 42. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research | MDPI [mdpi.com]

- 43. researchgate.net [researchgate.net]

- 44. researchgate.net [researchgate.net]

- 45. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 46. Claisen Isoxazole Synthesis (Chapter 15) - Name Reactions in Organic Synthesis [cambridge.org]

biological screening of novel isoxazole carboxylic acids

An In-depth Technical Guide to the Biological Screening of Novel Isoxazole Carboxylic Acids

Authored by: A Senior Application Scientist

Foreword: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents what medicinal chemists refer to as a "privileged scaffold." This designation is not arbitrary; it reflects the consistent and versatile presence of isoxazole-containing molecules across a wide spectrum of biologically active compounds. From the anti-inflammatory COX-2 inhibitor Valdecoxib to the antibiotic Cloxacillin, the isoxazole moiety has proven its utility in drug design. The incorporation of a carboxylic acid functional group further enhances the molecule's potential, often serving as a critical pharmacophore for interacting with biological targets or improving pharmacokinetic properties.

This guide provides a comprehensive framework for the initial . It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. Our approach is rooted in establishing a robust, self-validating screening cascade that efficiently identifies and characterizes promising lead compounds.

Strategic Foundations of the Screening Cascade

A successful screening campaign is not a random walk through a battery of assays. It is a deliberately designed, tiered approach that maximizes information while conserving resources. The initial selection of assays should be guided by the structural alerts within the novel isoxazole carboxylic acids and any pre-existing data or hypotheses about their potential targets.

The Rationale for a Tiered Approach

We advocate for a three-tiered screening cascade. This hierarchical structure ensures that only the most promising, specific, and non-toxic compounds advance to more complex and resource-intensive assays.

Caption: A tiered approach to screening novel isoxazole carboxylic acids.

Key Biological Activities of Isoxazole Derivatives

The isoxazole nucleus is a versatile scaffold known for a wide range of biological activities. Understanding these established activities is crucial for designing a relevant screening panel. Key therapeutic areas where isoxazoles have shown promise include:

-

Antimicrobial: Isoxazole derivatives have demonstrated significant activity against various bacterial and fungal strains. This is often attributed to their ability to inhibit essential enzymes in microbial pathways.

-

Anti-inflammatory: A prominent area of investigation involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The carboxylic acid moiety can play a crucial role in binding to the active site of these enzymes.

-

Anticancer: Many isoxazole-containing compounds have been evaluated for their cytotoxic effects against various cancer cell lines. Their mechanisms can range from apoptosis induction to the inhibition of protein kinases.

-

Antiviral: Certain isoxazole derivatives have been identified as potential antiviral agents, including against the influenza virus.

Tier 1: Primary Screening - Casting a Wide Net

The primary screen aims to broadly assess the biological activity and inherent cytotoxicity of the newly synthesized compounds. This initial step is critical for eliminating inactive or overtly toxic molecules early in the process.

Cytotoxicity Assessment: The Gatekeeper Assay

Before assessing any specific therapeutic activity, it is imperative to determine the general cytotoxicity of the compounds. A compound that kills all cells indiscriminately is not a viable drug candidate. The MTT assay is a reliable, colorimetric method for this purpose.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate a human cell line (e.g., HEK293 for general toxicity or a relevant cancer cell line like A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoxazole carboxylic acids (e.g., from 100 µM to 0.1 µM). Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) value can be determined using non-linear regression analysis.

| Compound ID | Max Concentration Tested (µM) | IC50 (µM) vs. HEK293 | Initial Hit Flag |

| ISO-001 | 100 | > 100 | Proceed |

| ISO-002 | 100 | 5.2 | Cytotoxic |

| ISO-003 | 100 | 89.7 | Proceed |

Broad-Spectrum Antimicrobial Screening

Given the known antimicrobial potential of isoxazoles, a primary screen against a panel of representative microbes is a logical starting point.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Organism Preparation: Prepare standardized inoculums of representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains.

-

Compound Dilution: In a 96-well plate, perform serial dilutions of the test compounds in appropriate broth media.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for each organism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Tier 2: Secondary Screening - Unraveling the Mechanism

Compounds that demonstrate interesting activity and low cytotoxicity in Tier 1 are advanced to secondary screening. The goal here is to validate the initial findings and begin to understand the mechanism of action.

Target-Specific Enzyme Inhibition Assays

If the isoxazole carboxylic acids were designed with a specific target in mind, such as COX-2, a direct enzyme inhibition assay is the next logical step.

Protocol: COX-2 Inhibition Assay (Fluorometric)

-

Enzyme Preparation: Reconstitute purified human recombinant COX-2 enzyme in the appropriate buffer.

-

Compound Incubation: In a 96-well plate, add the test compounds and the COX-2 enzyme. Allow for a short pre-incubation period.

-

Reaction Initiation: Add arachidonic acid (the substrate) and a fluorometric probe (e.g., ADHP) to initiate the reaction. The COX-2 peroxidase activity will convert the probe into a fluorescent product.

-

Data Acquisition: Measure the fluorescence intensity over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value.

Caption: Workflow for a target-based COX-2 enzyme inhibition assay.

Apoptosis Induction in Cancer Cells

For compounds showing anticancer activity, it's crucial to determine if cell death occurs via apoptosis (programmed cell death) or necrosis.

Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat a relevant cancer cell line (e.g., A549) with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Staining: Harvest the cells and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

| Compound | % Early Apoptosis | % Late Apoptosis/Necrosis | Mechanism Insight |

| ISO-003 | 25.4% | 15.2% | Apoptosis Induction |

| Control | 2.1% | 1.5% | Baseline |

Concluding Remarks and Future Directions

This guide has outlined a foundational strategy for the . The tiered approach, beginning with broad assessments of cytotoxicity and activity, followed by more focused mechanistic studies, provides a robust framework for identifying compounds with genuine therapeutic potential. The key to success lies not just in the execution of these protocols, but in the thoughtful interpretation of the data they generate. Promising hits from this screening cascade would progress to Tier 3 for lead optimization, involving structure-activity relationship (SAR) studies, ADME/Tox profiling, and eventually, in vivo efficacy models. The versatility of the isoxazole scaffold ensures that the search for novel therapeutics based on this core structure will remain a vibrant and rewarding area of research.

References

-

Title: Synthesis and antimicrobial evaluation of some new isoxazole derivatives. Source: Journal of Saudi Chemical Society URL: [Link]

-

Title: Synthesis and biological evaluation of some new isoxazole derivatives. Source: Research on Chemical Intermediates URL: [Link]

-

Title: Synthesis and anticancer activity of some new isoxazole derivatives. Source: Tropical Journal of Pharmaceutical Research URL: [Link]

-

Title: Synthesis and in vitro anticancer activity of novel isoxazole derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

-

Title: Design, synthesis and biological evaluation of isoxazole-containing derivatives as potential anti-inflammatory agents. Source: Bioorganic & Medicinal Chemistry URL: [Link]

-

Title: Design, synthesis and biological evaluation of novel isoxazole derivatives as potential antiviral agents. Source: Chemical and Pharmaceutical Bulletin URL: [Link]

A Computational Lens on 3-(tert-Butyl)isoxazole-5-carboxylic acid: A Methodological Whitepaper for Drug Discovery Professionals

Introduction: The Isoxazole Scaffold and the Promise of Computational Chemistry

The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties and synthetic accessibility have made it a cornerstone in the development of a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] 3-(tert-Butyl)isoxazole-5-carboxylic acid represents a key building block within this chemical space, featuring a bulky tert-butyl group that can influence steric interactions and a carboxylic acid moiety that can serve as a critical hydrogen bond donor or acceptor.

Understanding the behavior of this molecule at an atomic level is paramount to unlocking its full therapeutic potential. Computational chemistry provides a powerful and resource-efficient avenue to predict molecular properties, elucidate potential biological interactions, and guide the rational design of novel drug candidates. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of core computational methodologies applied to 3-(tert-Butyl)isoxazole-5-carboxylic acid. We will move beyond a simple listing of steps to explain the causality behind methodological choices, ensuring a robust and scientifically sound computational workflow.

Part 1: Foundational Analysis via Density Functional Theory (DFT)

Expertise & Rationale: Before investigating how a molecule interacts with a biological target, it is crucial to understand its intrinsic electronic and structural properties. Density Functional Theory (DFT) is the method of choice for this task. It offers a favorable balance between computational cost and accuracy for small organic molecules, allowing us to calculate quantum mechanical properties that govern molecular reactivity and intermolecular interactions. We employ DFT to determine the molecule's stable 3D conformation, electronic distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to its chemical behavior.

Protocol 1: Geometry Optimization and Electronic Property Calculation

This protocol outlines the steps to obtain the optimized geometry and key electronic descriptors for 3-(tert-Butyl)isoxazole-5-carboxylic acid using the Gaussian software package.

-

Molecule Building: Construct the 3D structure of 3-(tert-Butyl)isoxazole-5-carboxylic acid using a molecular editor like GaussView. Ensure correct atom types and initial bond connectivity.

-

Input File Generation:

-

Route Section: #p B3LYP/6-31G(d,p) Opt Freq. This line specifies the core instructions.

-

#p: Requests detailed (popular) output.

-

B3LYP: Selects the Becke, 3-parameter, Lee-Yang-Parr hybrid functional, a widely used and well-validated functional for organic molecules.[6][7]

-

6-31G(d,p): Specifies the Pople-style basis set. This is a split-valence basis set with added polarization functions on heavy atoms (d) and hydrogen atoms (p), providing the necessary flexibility to describe the electron distribution accurately.[8]

-

Opt: Requests a geometry optimization to find the lowest energy conformation.

-

Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to compute thermodynamic properties.

-

-

Title Section: A brief, descriptive title (e.g., "3-(tert-Butyl)isoxazole-5-carboxylic acid Opt+Freq").

-

Charge and Multiplicity: 0 1 for a neutral molecule in a singlet state.

-

Molecular Specification: The Cartesian coordinates of the atoms from the molecule builder.

-

-

Execution: Run the calculation using the Gaussian program.

-

Analysis of Output:

-

Convergence: Verify that the geometry optimization converged successfully.

-

Frequencies: Confirm the absence of imaginary frequencies, which indicates a true energy minimum.

-

Molecular Orbitals: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.

-

Electrostatic Potential (ESP): Generate an ESP map to visualize the charge distribution and identify electron-rich (negative potential, likely hydrogen bond acceptors) and electron-poor (positive potential, likely hydrogen bond donors) regions.

-

Below is a DOT script to visualize the DFT workflow.

Data Presentation: Calculated Molecular Properties

The following table summarizes the key properties of 3-(tert-Butyl)isoxazole-5-carboxylic acid derived from the DFT calculations.

| Property | Value | Significance |

| Molecular Formula | C8H11NO3 | Basic chemical identity. |

| Molecular Weight | 169.18 g/mol | Used in various physical and chemical calculations. |

| Optimized Energy (Hartree) | Calculated Value | The electronic energy of the molecule at its most stable geometry. |

| HOMO Energy (eV) | Calculated Value | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy (eV) | Calculated Value | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (eV) | Calculated Value | An indicator of chemical stability and reactivity. |

| Dipole Moment (Debye) | Calculated Value | Measures the overall polarity of the molecule, influencing solubility. |

(Note: "Calculated Value" fields are placeholders for actual output from a Gaussian calculation.)

Part 2: Probing Biological Activity with Molecular Docking

Expertise & Rationale: The therapeutic effect of a small molecule is often initiated by its binding to a specific protein target. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the active site of another (the receptor). Given that many isoxazole derivatives exhibit anti-inflammatory properties by inhibiting Cyclooxygenase-2 (COX-2), we will use this enzyme as a representative target.[9][10] The goal is to generate a plausible binding hypothesis that can guide further experimental validation. We will use AutoDock Vina, a widely used and validated docking program.

Protocol 2: Protein-Ligand Docking Workflow

This protocol details the process of preparing the COX-2 receptor and our ligand, performing the docking simulation, and analyzing the results.

-

Receptor Preparation:

-

Obtain Structure: Download the crystal structure of human or murine COX-2 from the Protein Data Bank (PDB), for example, PDB ID: 1CX2 or 3NTG.[11][12]

-

Clean Structure: Using a molecular visualization tool like UCSF Chimera or PyMOL, remove all non-essential components from the PDB file, such as water molecules, co-factors, and any co-crystallized ligands.

-

Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures but are crucial for proper hydrogen bonding.

-

Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges).

-

Convert to PDBQT: Save the prepared receptor file in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.

-

-

Ligand Preparation:

-

Use Optimized Geometry: Start with the DFT-optimized structure of 3-(tert-Butyl)isoxazole-5-carboxylic acid for a realistic low-energy conformation.

-

Add Hydrogens & Assign Charges: Similar to the receptor, add hydrogens and assign Gasteiger charges.

-

Define Torsions: Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.

-

Convert to PDBQT: Save the prepared ligand in the PDBQT format.

-

-

Grid Box Generation:

-

Define the search space for the docking simulation. The grid box should encompass the entire binding site of the receptor where the native ligand binds or where binding is predicted to occur. The coordinates and dimensions of the box are critical parameters.

-

-

Docking Execution:

-

Run AutoDock Vina using a command-line interface. The input requires the prepared receptor (PDBQT), the prepared ligand (PDBQT), and a configuration file specifying the grid box coordinates and dimensions.

-

vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out results.pdbqt

-

-

Results Analysis:

-

Binding Affinity: AutoDock Vina provides a binding affinity score in kcal/mol for the top-ranked poses. More negative values indicate stronger predicted binding.

-

Pose Visualization: Visualize the top-ranked binding poses in the context of the receptor's active site using PyMOL or Chimera.

-

Interaction Analysis: Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.

-

The workflow for molecular docking is illustrated in the DOT script below.

Data Presentation: Predicted Docking Results against COX-2

| Parameter | Predicted Value/Residues | Significance |

| Binding Affinity (kcal/mol) | Calculated Value | A quantitative estimate of the binding strength. More negative values are more favorable. |

| Key Interacting Residues | e.g., Arg120, Tyr355, Ser530 | Identifies the specific amino acids in the active site that form crucial interactions with the ligand. |

| Primary Interactions | e.g., H-bond with Ser530, Hydrophobic with Val523 | Describes the nature of the forces (hydrogen bonds, hydrophobic contacts) stabilizing the complex. |

(Note: Values and residues are hypothetical examples and would be replaced with actual results from the docking simulation.)

Part 3: Assessing Dynamic Stability with Molecular Dynamics (MD) Simulation

Expertise & Rationale: Molecular docking provides a static snapshot of a potential binding event. However, biological systems are dynamic. Molecular Dynamics (MD) simulations allow us to observe the time-evolution of the protein-ligand complex, providing insights into its stability, flexibility, and the persistence of key interactions over time. This step is critical for validating the docking results and understanding the dynamic behavior of the complex in a simulated physiological environment (i.e., in a water box with ions). We will use GROMACS, a high-performance and widely used MD engine.

Protocol 3: Protein-Ligand Complex MD Simulation

This protocol describes the setup and execution of an MD simulation for the top-ranked pose of the 3-(tert-Butyl)isoxazole-5-carboxylic acid—COX-2 complex.

-

System Preparation:

-

Complex Structure: Use the top-ranked docked pose from AutoDock Vina as the starting structure.

-

Force Field Selection: Choose an appropriate force field. For the protein, common choices include AMBER or CHARMM. For the small molecule ligand, a general force field like GAFF (General Amber Force Field) is typically used. Ligand parameters (charges and atom types) must be generated, often using tools like Antechamber.

-

Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.

-

-

Simulation Steps:

-

Energy Minimization: Perform a steep descent and/or conjugate gradient energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

-

Equilibration (NVT & NPT):

-

NVT Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Positional restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT Ensemble: Equilibrate the system at the target temperature and pressure (e.g., 1 bar). The positional restraints are gradually released.

-

-

Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without any restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.

-

Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified in the docking step over the course of the simulation to determine their stability.

-

The MD simulation process is visualized in the DOT script below.

Data Presentation: Key MD Simulation Metrics

| Metric | Expected Outcome | Interpretation |

| Protein Backbone RMSD | Plateaus after an initial rise (e.g., at ~2-3 Å) | Indicates the protein structure is stable throughout the simulation. |

| Ligand RMSD | Remains low and stable relative to the protein | Suggests the ligand is stably bound within the active site and not diffusing away. |

| Hydrogen Bond Occupancy | High percentage for key H-bonds (e.g., > 70%) | Confirms the persistence and strength of crucial hydrogen bonds identified during docking. |

(Note: Expected outcomes are illustrative and depend on the specific system.)

Conclusion and Future Directions

This guide has detailed a cohesive, multi-step computational workflow for the in-depth analysis of 3-(tert-Butyl)isoxazole-5-carboxylic acid. By integrating DFT, molecular docking, and molecular dynamics simulations, we can build a comprehensive profile of a molecule, from its intrinsic electronic properties to its dynamic interactions with a relevant biological target like COX-2. The insights gained from these computational studies—stable binding modes, key interacting residues, and dynamic stability—provide a robust, data-driven foundation for subsequent experimental validation and lead optimization efforts. The protocols described herein serve as a validated blueprint for researchers aiming to leverage computational chemistry to accelerate the drug discovery process for isoxazole-based compounds and beyond.

References

-

ResearchGate. (n.d.). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. Retrieved January 14, 2026, from [Link]

-

Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Retrieved January 14, 2026, from [Link]

-

PubMed. (2009). 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38alpha mitogen activated protein kinase and casein kinase 1delta. Retrieved January 14, 2026, from [Link]

-

PubMed. (n.d.). Isoxazolone based inhibitors of p38 MAP kinases. Retrieved January 14, 2026, from [Link]

-

PubMed. (2024). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Retrieved January 14, 2026, from [Link]

-

PubMed. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PMC. Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC. Retrieved January 14, 2026, from [Link]

-

RCSB PDB. (2010). 3NTG: Crystal structure of COX-2 with selective compound 23d-(R). Retrieved January 14, 2026, from [Link]

-

ACS Publications. (2020). Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). WO2005068442A2 - Isoxazole derivatives and their use as cyclooxygenase inhibitors.

- Google Patents. (n.d.). EP1706390A2 - Isoxazole derivatives and their use as cyclooxygenase inhibitors.

-

PubMed. (n.d.). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2020). (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2025). (PDF) DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES. Retrieved January 14, 2026, from [Link]

-

RCSB PDB. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. Retrieved January 14, 2026, from [Link]

-

Cellular and Molecular Biology. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. Retrieved January 14, 2026, from [Link]

-

PubMed. (1999). Ab Initio Calculations on Peptide-Derived Oxazoles and Thiazoles: Improved Molecular Mechanics Parameters for the AMBER Force Field. Retrieved January 14, 2026, from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Force Fields for MD simulations. Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (2024). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2025). (PDF) Force fields and molecular dynamics simulations. Retrieved January 14, 2026, from [Link]

-

Gaussian.com. (2021). Basis Sets. Retrieved January 14, 2026, from [Link]

-